

Improving well-to-well consistency in TIGIT assays

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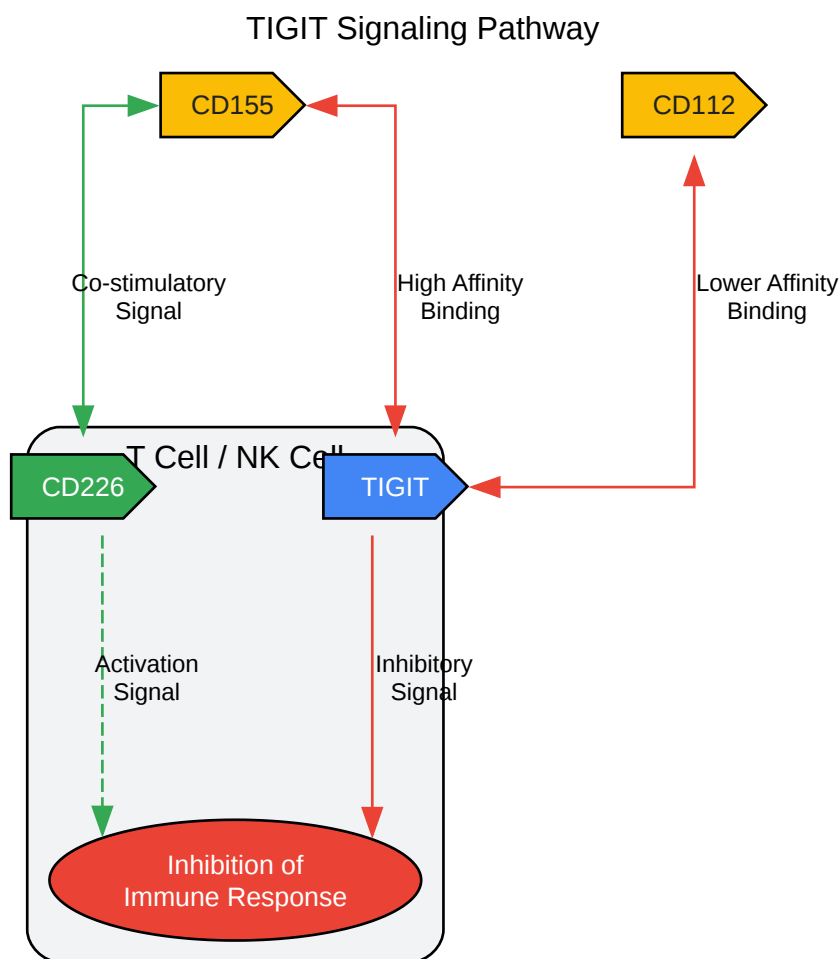
Technical Support Center: TIGIT Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve well-to-well consistency in TIGIT assays.

Frequently Asked Questions (FAQs)

Q1: What is the TIGIT signaling pathway and why is it important in immuno-oncology?

A1: TIGIT (T-cell immunoreceptor with Ig and ITIM domains) is an inhibitory receptor expressed on various immune cells, including activated T cells and Natural Killer (NK) cells. It plays a crucial role in immune homeostasis by preventing excessive immune responses. TIGIT interacts with ligands such as CD155 (PVR) and CD112, which are often expressed on antigen-presenting cells (APCs) and tumor cells. Upon binding to its ligands, TIGIT transmits inhibitory signals that dampen the activity of T cells and NK cells, reducing their ability to eliminate cancerous cells. This TIGIT-CD155 axis is a key mechanism of tumor immune escape. Consequently, TIGIT modulators, such as monoclonal antibodies that block this interaction, are being investigated as potential cancer immunotherapies to enhance the anti-tumor immune response.^{[1][2][3]}



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Caption: TIGIT competes with CD226 for binding to CD155, leading to immune inhibition.

Q2: What are the common types of assays used to study TIGIT?

A2: Several assay formats are commonly used to investigate TIGIT function and screen for potential therapeutics:

- Binding Assays (ELISA): These are used to screen for and characterize antibodies or small molecules that can block the interaction between TIGIT and its ligands, primarily CD155.[4]
- Reporter Gene Assays: These cell-based assays measure the biological activity of anti-TIGIT antibodies by detecting the reversal of TIGIT-mediated inhibition of a reporter gene (e.g., luciferase).[5][6][7]

- Flow Cytometry: This technique is used to analyze the expression of TIGIT on the surface of different immune cell populations, such as T cells and NK cells.[8]
- Functional Assays: These assays, often involving co-culture of immune cells with target cells, measure the functional consequences of TIGIT blockade, such as increased cytokine production or enhanced cytotoxicity.[5][9][10]

Q3: Why is there significant well-to-well variability in my primary cell TIGIT assays?

A3: Assays using primary T cells or NK cells are known for their high variability.[5][7] This can be attributed to several factors, including:

- Donor-to-donor differences: The expression of TIGIT and other immune receptors can vary significantly between individuals.
- Cell viability and activation state: The health and activation status of primary cells can impact their response in an assay.
- Complexity of primary cell handling: Isolating and culturing primary cells can introduce variability.

To improve consistency, consider using a reporter gene assay with stable, engineered cell lines, which can provide more reproducible results.[5][6][7]

Troubleshooting Guides

Issue 1: High Background in TIGIT-CD155 Binding ELISA

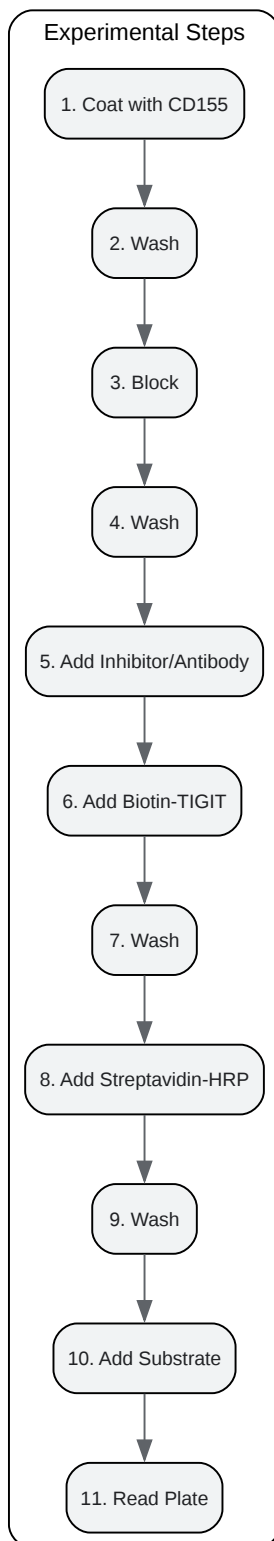
High background can obscure the specific signal in your ELISA, leading to inaccurate results. Below are common causes and solutions.

Potential Cause	Troubleshooting Steps
Insufficient Washing	Ensure thorough washing between each step to remove unbound reagents. Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells. [4]
Inadequate Blocking	Optimize the blocking step by increasing the incubation time or trying different blocking agents (e.g., 5-10% normal serum of the same species as the secondary antibody). [4]
High Antibody Concentration	Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. [4]
Cross-reactivity of Secondary Antibody	Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. [4]
Contaminated Reagents or Plates	Use fresh, sterile buffers and reagents. Ensure microplates are clean and free of contaminants. [11]

- Coating: Coat a 96-well plate with recombinant human CD155 protein and incubate overnight at 4°C.
- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Sample/Antibody Incubation: Add your test inhibitor or anti-TIGIT antibody to the wells and incubate for 1-2 hours at room temperature.
- TIGIT Incubation: Add biotinylated recombinant human TIGIT protein to the wells and incubate for 1-2 hours at room temperature.

- Washing: Repeat the washing step.
- Detection: Add streptavidin-HRP and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Substrate Addition: Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.[\[4\]](#)

TIGIT-CD155 Binding ELISA Workflow



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Caption: A typical workflow for a TIGIT-CD155 competitive binding ELISA.

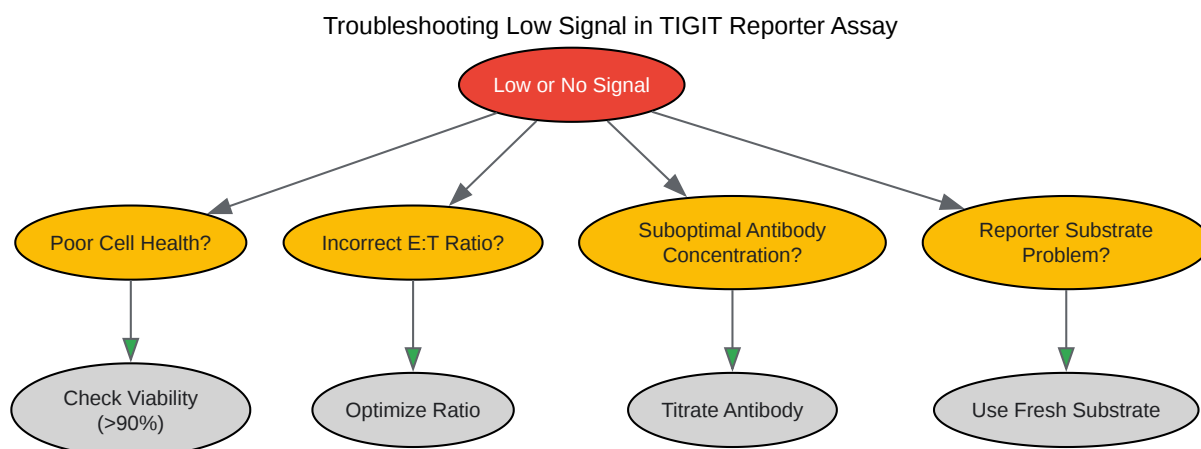
Issue 2: Low or No Signal in TIGIT Reporter Gene Assay

A lack of signal in a reporter gene assay can be due to several factors related to the cells, reagents, or assay protocol.

Potential Cause	Troubleshooting Steps
Poor Cell Health	Ensure that both the effector (e.g., Jurkat-NFAT-TIGIT) and target (e.g., CHO-CD112-CD3 scFv) cells are healthy and have high viability (>90%). Subculture cells at the recommended density and avoid overgrowth.
Incorrect Effector-to-Target Ratio	Optimize the ratio of effector cells to target cells to ensure proper cell-to-cell contact and signaling.
Suboptimal Reagent Concentration	Titrate the concentration of your anti-TIGIT antibody to find the optimal range for blocking the TIGIT-ligand interaction.
Problem with Reporter Substrate	Ensure the luciferase substrate is properly prepared and has not expired. Allow the substrate to equilibrate to room temperature before use.
Incorrect Incubation Times	Follow the recommended incubation times for cell co-culture and substrate reaction. Deviations can lead to a reduced signal. [12]

- **Cell Preparation:** Culture Jurkat-NFAT-TIGIT effector cells and CHO-CD112-CD3 scFv target cells according to their specific protocols.
- **Cell Plating:** Seed the target cells in a 96-well plate and incubate overnight.
- **Antibody Addition:** The next day, add serial dilutions of your anti-TIGIT antibody or control antibody to the wells.
- **Effector Cell Addition:** Add the effector cells to the wells.

- Co-culture Incubation: Co-culture the cells for the recommended time (e.g., 6 hours) in a CO2 incubator.
- Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
- Signal Measurement: Measure the luminescence using a plate reader.[\[6\]](#)[\[7\]](#)[\[12\]](#)



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Caption: A logical approach to troubleshooting low signal in TIGIT reporter assays.

Issue 3: Inconsistent TIGIT Staining in Flow Cytometry

Inconsistent staining can make it difficult to accurately quantify TIGIT expression on your cells of interest.

Potential Cause	Troubleshooting Steps
Improper Sample Preparation	Ensure you have a single-cell suspension with high viability. Dead cells can non-specifically bind antibodies, so use a viability dye to exclude them from your analysis.[13]
Suboptimal Antibody Titration	Titrate your anti-TIGIT antibody to find the concentration that gives the best separation between positive and negative populations.
Inadequate Fc Receptor Blocking	Immune cells express Fc receptors that can non-specifically bind antibodies. Use an Fc block reagent before adding your primary antibody.[14]
Incorrect Gating Strategy	Establish a clear and consistent gating strategy. Use fluorescence minus one (FMO) controls to help set your gates accurately.
Instrument Variability	Ensure the flow cytometer is properly calibrated and settings are consistent between runs.

- Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation method.[13]
- Cell Counting and Resuspension: Count the cells and resuspend them in flow cytometry staining buffer at a concentration of 1×10^7 cells/mL.[13]
- Fc Blocking: Add an Fc blocking reagent and incubate for 10-15 minutes at room temperature.[14]
- Surface Staining: Add the fluorochrome-conjugated anti-TIGIT antibody and other surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with flow cytometry staining buffer.
- Viability Staining: Resuspend the cells in a buffer containing a viability dye.

- Data Acquisition: Acquire the samples on a flow cytometer.

Quantitative Data Summary

The following tables provide a summary of quantitative data that can be useful for setting up and troubleshooting TIGIT assays.

Table 1: TIGIT Expression on Human Immune Cells

Cell Type	TIGIT Expression Level	Reference
Resting NK Cells	9% - 54%	[1]
Activated NK Cells (IL-2)	~86%	[1]
Activated NK Cells (IL-12/15/18)	~79%	[1]
T cells (MDS patients)	Increased expression compared to healthy donors	[5] [10]
NK cells (MDS patients)	Increased expression compared to healthy donors	[5] [10]

Table 2: Performance of Anti-TIGIT Antibodies in Functional Assays

Antibody	Assay Type	EC50 / IC50	Reference
MG1131	Cell-based Binding (hTIGIT-Jurkat)	EC50: 0.024 µg/mL	[9]
MG1131	Cell-based Binding (PBMC-derived NK)	EC50: 0.035 µg/mL	[9]
MG1131	Cell-based Binding (PBMC-derived Treg)	EC50: 0.018 µg/mL	[9]
MG1131	PVR-Fc Competition	IC50: 0.246 µg/mL	[9]
Anti-TIGIT mAb	ELISA Blockade	70-350 ng/mL	[15]

Table 3: TIGIT and Ligand Binding Affinities

Binding Pair	Binding Affinity (Kd)	Reference
CD155 Dimer / TIGIT	0.1 nM	[16]
CD155 Monomer / TIGIT	5.7 nM	[16]
Nectin-4 Dimer / TIGIT	0.02 nM	[16]
Nectin-4 Monomer / TIGIT	2.9 nM	[16]

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